2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
CAS No.: 2097858-63-2
Cat. No.: VC4658508
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-63-2 |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.46 |
| IUPAC Name | 2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C19H20N4O2S/c1-13-2-5-18(24)23(21-13)11-14-6-8-22(9-7-14)19(25)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3 |
| Standard InChI Key | WJMJHTGLCOKDQG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
The compound 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural motifs from benzothiazole, piperidine, and pyridazinone frameworks, which are known for their pharmacological significance. This article explores its chemical structure, synthesis, and potential biological activities.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Benzothiazole Moiety:
-
Reacting o-phenylenediamine with carbon disulfide or related reagents under oxidative conditions.
-
-
Piperidine Functionalization:
-
Introducing the piperidine ring through alkylation or acylation reactions.
-
-
Pyridazinone Core Assembly:
-
Cyclization of hydrazine derivatives with diketones to form the pyridazinone framework.
-
-
Final Coupling Step:
-
The benzothiazole-piperidine intermediate is coupled with the pyridazinone derivative using amide bond-forming reactions (e.g., carbodiimide-mediated coupling).
-
Biological Activities
4.1 Antimicrobial Potential
Benzothiazole derivatives are widely studied for their antimicrobial properties. The presence of the benzothiazole unit in this compound suggests potential activity against bacterial and fungal strains .
4.2 Anti-inflammatory Activity
Pyridazinones are known COX inhibitors, making this compound a candidate for anti-inflammatory drug development .
4.3 CNS Activity
The piperidine ring is a common feature in central nervous system (CNS)-active drugs, suggesting possible applications in neuropharmacology.
Quantum Chemical Calculations
Quantum chemical studies can provide insights into the electronic structure and reactivity of the compound:
-
HOMO-LUMO Gap: Indicates stability and reactivity.
-
Dipole Moment: Suggests solubility and interaction with biological targets.
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | ~5 eV |
| Dipole Moment | ~3 Debye |
Experimental Data
6.1 Spectroscopic Characterization
Spectroscopic techniques confirm the structure:
-
NMR (Proton): Signals for aromatic protons (benzothiazole), aliphatic protons (piperidine), and methyl groups.
-
IR Spectroscopy: Peaks corresponding to C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).
6.2 Biological Screening
Preliminary biological screening has shown promising activity against inflammation models and microbial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume